3-(Dodecyloxy)-10H-phenothiazine
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Overview
Description
3-(Dodecyloxy)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound features a phenothiazine core with a dodecyloxy group attached, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-10H-phenothiazine typically involves the following steps:
Starting Materials: Phenothiazine and dodecyl bromide.
Reaction: The phenothiazine is reacted with dodecyl bromide in the presence of a base such as potassium carbonate.
Solvent: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine derivatives with reduced functional groups.
Substitution: Phenothiazine derivatives with various alkyl or aryl groups replacing the dodecyloxy group.
Scientific Research Applications
3-(Dodecyloxy)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar core structure but without the dodecyloxy group.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
3-(Dodecyloxy)-10H-phenothiazine is unique due to the presence of the dodecyloxy group, which enhances its lipophilicity and alters its chemical reactivity compared to other phenothiazine derivatives. This modification can lead to different biological activities and applications.
Properties
CAS No. |
823802-10-4 |
---|---|
Molecular Formula |
C24H33NOS |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
3-dodecoxy-10H-phenothiazine |
InChI |
InChI=1S/C24H33NOS/c1-2-3-4-5-6-7-8-9-10-13-18-26-20-16-17-22-24(19-20)27-23-15-12-11-14-21(23)25-22/h11-12,14-17,19,25H,2-10,13,18H2,1H3 |
InChI Key |
YCYSAAAWOIOHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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